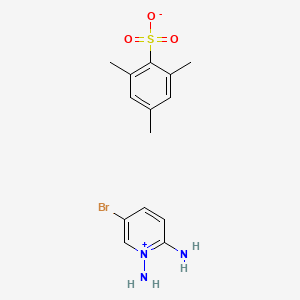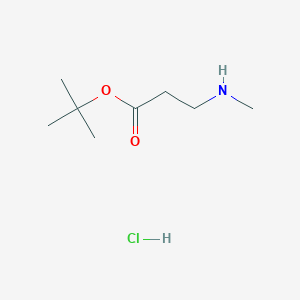
(2R,3R)-3-Aminobutan-2-ol hydrochloride
Descripción general
Descripción
“(2R,3R)-3-Aminobutan-2-ol hydrochloride” is a chemical compound with a molecular weight of 141.6 . It is stored at a temperature of 4°C and is in the form of an oil . It is used in the synthesis of various pharmaceutical intermediates .
Synthesis Analysis
The synthesis of “(2R,3R)-3-Aminobutan-2-ol hydrochloride” involves a short-step, asymmetric synthetic route . The key steps in the synthesis involve Sharpless asymmetric aminohydroxylation of commercially available trans-ethyl cinnamate . Another method involves the reaction between CH3O– (nucleophile) and halide .Molecular Structure Analysis
The molecular structure of “(2R,3R)-3-Aminobutan-2-ol hydrochloride” can be analyzed using the Cahn-Ingold-Prelog rules . The R or S is added as a prefix, in parenthesis, to the name of the enantiomer of interest .Chemical Reactions Analysis
The chemical reactions involving “(2R,3R)-3-Aminobutan-2-ol hydrochloride” can be analyzed using retrosynthetic analysis . This involves identifying precursors that could react in one step to make the target compound, then identifying the next precursor that could react to give the first precursor, and repeating the process .Physical And Chemical Properties Analysis
“(2R,3R)-3-Aminobutan-2-ol hydrochloride” has a molecular formula of CHClNO and an average mass of 271.826 Da . It is a non-racemic molecule .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Stereospecific Cyclization : (2R,3R)-3-Aminobutan-2-ol hydrochloride is involved in stereospecific intramolecular cyclization processes, such as the synthesis of (3R,5R)-2-ethoxy-2-oxo-3-phenyl-5-ethyl-1,4,2-oxazaphosphorinanes (Dimukhametov et al., 2001).
Enantiomer Separation and Synthesis : This compound is used in the enzymatic resolution and synthesis of various biologically active molecules, like (R)-GABOB and (R)-carnitine hydrochloride (Kamal, Khanna, & Krishnaji, 2007).
Biological and Pharmacological Research
Agricultural Applications : (2R,3R)-3-Aminobutan-2-ol hydrochloride derivatives like paclobutrazol have been studied for their effects on plant growth and physiology, such as in apples (Wieland & Wample, 1985).
Synthesis of Bioactive Compounds : It's used in the synthesis of bioactive compounds like coronamic acids, which are important for various biological activities (Gaucher et al., 1994).
Enzymatic Studies : The compound is also a subject in enzymatic studies, such as the action of L-aminoacylase and L-amino acid oxidase on its derivatives for producing stereochemically pure compounds (Bakke et al., 1999).
Chiral Synthesis and Analysis : The compound is central in chiral synthesis and analysis, as seen in studies involving its derivatives for understanding stereochemistry in pharmaceuticals (Blessington & Beiraghi, 1990).
Antiviral Drug Synthesis : (2R,3R)-3-Aminobutan-2-ol hydrochloride is crucial in the synthesis of intermediates for antiviral drugs like atazanavir (Wu et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, 2,3-Dibromo-3-phenylpropionic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
The future directions for “(2R,3R)-3-Aminobutan-2-ol hydrochloride” could involve its use in the synthesis of more complex organic molecules . It has many industrial applications and is particularly important to provide chiral groups in drugs . Significant progress has been made in the development of microbial cell factories for its production .
Mecanismo De Acción
Target of Action
Similar compounds such as 2r,3r-dihydromyricetin have been shown to exhibit antibacterial activity against staphylococcus aureus .
Mode of Action
It’s worth noting that related compounds like 2r,3r-dihydromyricetin have been found to inhibit the formation of biofilms by staphylococcus aureus, leading to a decrease in the viability of biofilm cells .
Biochemical Pathways
Related compounds like 2r,3r-dihydromyricetin have been found to regulate a wide range of genes and proteins enriched in bacterial pathogenesis, cell envelope, amino acid metabolism, purine and pyrimidine metabolism, and pyruvate metabolism .
Result of Action
Related compounds like 2r,3r-dihydromyricetin have been found to significantly decrease the intracellular atp of staphylococcus aureus cells .
Action Environment
It’s worth noting that the antibacterial activity of related compounds like 2r,3r-dihydromyricetin against staphylococcus aureus has been demonstrated .
Propiedades
IUPAC Name |
(2R,3R)-3-aminobutan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREIZDQPOMNWLM-VKKIDBQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2r,3r)-3-Aminobutan-2-ol hydrochloride | |
CAS RN |
2162986-79-8 | |
| Record name | 2-Butanol, 3-amino-, hydrochloride (1:1), (2R,3R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2162986-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)



![1-Ethyl-2,3-dimethylimidazolium tosylate, 98% [EDiMlM] [TOS]](/img/structure/B6361101.png)


![2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B6361122.png)


